Beclamid

Übersicht

Beschreibung

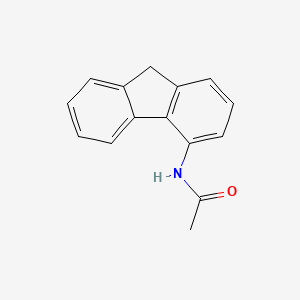

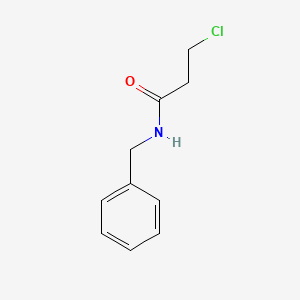

- Beclamid, auch bekannt unter verschiedenen Handelsbezeichnungen wie Chloracon, Hibicon, Posedrine, Nydrane und Seclar, ist eine chemische Verbindung.

- Seine IUPAC-Nomenklatur lautet N-Benzyl-3-chlorpropanamid .

- This compound wurde erstmals in den 1950er Jahren untersucht und hauptsächlich wegen seiner antikonvulsiven Eigenschaften erforscht.

- Obwohl es nicht mehr für diesen Zweck verwendet wird, hat es aufgrund seines potenziellen psychiatrischen Einsatzes als Adjuvans bei der Behandlung von Schizophrenie wieder an Interesse gewonnen .

Wissenschaftliche Forschungsanwendungen

Antiepileptikum: Obwohl Beclamid bei Abwesenheitsanfällen nicht wirksam ist, wurde es zunächst als Behandlung für generalisierte tonisch-klonische Anfälle untersucht.

Psychiatrische Eigenschaften: In den 1990er Jahren untersuchten Forscher this compound erneut hinsichtlich seines potenziellen Einsatzes bei der Behandlung von Schizophrenie als Adjuvans zur Neuroleptika-Therapie.

Wirkmechanismus

- Der genaue Mechanismus, über den this compound seine Wirkung entfaltet, ist nicht vollständig verstanden.

- Es beinhaltet wahrscheinlich die Modulation von Neurotransmittersystemen oder Ionenkanälen.

- Weitere Forschung ist erforderlich, um seine molekularen Zielstrukturen und Signalwege aufzuklären.

Wirkmechanismus

Target of Action

Beclamide, a drug that possesses anticonvulsant and sedative activity , primarily targets the central nervous system (CNS) . It interacts with neurotransmitters such as dopamine and serotonin .

Mode of Action

Studies have shown that it reduces the levels of dopamine and serotonin in the brain, while increasing the levels of dopamine’s major metabolites . This suggests that beclamide may influence the turnover of these neurotransmitters .

Biochemical Pathways

Beclamide affects the biochemical pathways of dopamine and serotonin . By reducing the levels of these neurotransmitters and increasing the levels of dopamine’s major metabolites, beclamide alters the normal functioning of these pathways .

Pharmacokinetics

Beclamide is rapidly metabolized . The major pathway of metabolism involves the oxidation of the benzene ring to yield 3-hydroxyphenyl and 4-hydroxyphenyl metabolites, and the oxidation of the benyl methylene to yield benzoic acid . These metabolites are excreted extensively as gluconuride and sulphate conjugates, and benzoic acid is excreted as a glycine conjugate (hippuric acid) . Beclamide is quickly absorbed and elimination is renal and complete within 48 hours .

Result of Action

The molecular and cellular effects of beclamide’s action primarily involve changes in neurotransmitter levels in the brain . Specifically, beclamide reduces striatal dopamine and serotonin levels and increases the levels of dopamine’s major metabolites . These changes may contribute to the drug’s anticonvulsant and sedative effects .

Action Environment

Like many drugs, its efficacy and stability could potentially be influenced by a variety of factors, including the individual’s overall health status, co-administration with other drugs, and environmental conditions such as temperature and humidity

Biochemische Analyse

Biochemical Properties

Beclamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions of beclamide is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine, serotonin, and norepinephrine. Beclamide inhibits the activity of monoamine oxidase, leading to increased levels of these neurotransmitters in the brain . Additionally, beclamide has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and contributing to its anticonvulsant properties .

Cellular Effects

Beclamide exerts various effects on different types of cells and cellular processes. In neuronal cells, beclamide increases the levels of neurotransmitters such as dopamine and serotonin by inhibiting their breakdown . This leads to enhanced neurotransmission and modulation of cell signaling pathways. Beclamide also influences gene expression by altering the transcription of genes involved in neurotransmitter synthesis and metabolism . Furthermore, beclamide affects cellular metabolism by modulating the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of beclamide involves several key processes. Beclamide binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This results in increased levels of neurotransmitters such as dopamine and serotonin in the brain. Beclamide also enhances the binding of gamma-aminobutyric acid to its receptors, leading to increased inhibitory neurotransmission . Additionally, beclamide modulates the expression of genes involved in neurotransmitter synthesis and metabolism, further contributing to its effects on neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beclamide have been observed to change over time. Beclamide is relatively stable and does not undergo significant degradation under standard laboratory conditions . Long-term exposure to beclamide can lead to adaptive changes in cellular function, such as alterations in neurotransmitter levels and receptor sensitivity . These changes can impact the overall efficacy of beclamide in modulating neuronal activity and may require adjustments in dosage or treatment duration .

Dosage Effects in Animal Models

The effects of beclamide vary with different dosages in animal models. At low doses, beclamide has been shown to increase neurotransmitter levels and enhance inhibitory neurotransmission without causing significant adverse effects . At high doses, beclamide can lead to toxic effects such as sedation, motor impairment, and alterations in cardiovascular function . Threshold effects have been observed, where the therapeutic effects of beclamide plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

Beclamide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. Beclamide is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels. Beclamide also influences the activity of enzymes involved in neurotransmitter synthesis and degradation, contributing to its overall effects on neurotransmission .

Transport and Distribution

Beclamide is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neurotransmission . Beclamide interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of beclamide in specific tissues can influence its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of beclamide plays a crucial role in its activity and function. Beclamide is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals and post-translational modifications . The localization of beclamide in neuronal cells allows it to interact with key enzymes and receptors involved in neurotransmission . This subcellular localization is essential for the precise modulation of cellular processes and the overall efficacy of beclamide .

Vorbereitungsmethoden

- Beclamid kann über verschiedene Wege synthetisiert werden, aber eine gängige Methode beinhaltet die Reaktion von Benzylamin mit 3-Chlorpropionylchlorid.

- Die industriellen Produktionsmethoden können variieren, aber der wichtigste Schritt bleibt die Bildung der Amidbindung zwischen der Benzylgruppe und der Chlorpropionoyl-Einheit.

Analyse Chemischer Reaktionen

- Beclamid kann verschiedene Arten von Reaktionen eingehen:

Amid-Hydrolyse: Unter sauren oder basischen Bedingungen kann this compound hydrolysieren, um Benzylamin und 3-Chlorpropansäure zu ergeben.

Reduktion: Reduktion der Carbonylgruppe kann zum entsprechenden Alkohol führen.

Substitution: Das Chloratom kann durch andere funktionelle Gruppen substituiert werden.

- Häufige Reagenzien sind Säuren, Basen und Reduktionsmittel.

- Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Beclamid liegt in seinen dualen Eigenschaften als Antikonvulsivum und potenziellem Adjuvans bei der psychiatrischen Behandlung.

- Ähnliche Verbindungen umfassen andere Antikonvulsiva und Sedativa, aber nur wenige teilen diese spezifische Kombination von Wirkungen.

Eigenschaften

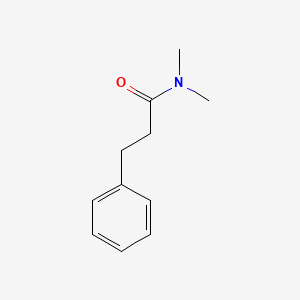

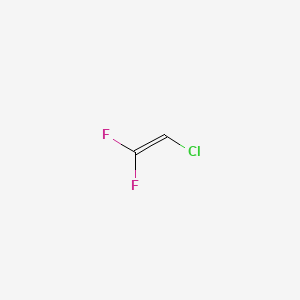

IUPAC Name |

N-benzyl-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYQFYIEOUVJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057755 | |

| Record name | Beclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Beclamide has been used for over three decades with little knowledge of how it acts in the CNS. In one study using rats, beclamide was seen to reduce striatal dopamine and serotonin levels and increase the levels of dopamine's major metabolites (and thus dopamine turnover), while reducing the levels of serotonin's major metabolite below detectable levels. A similar effect on neurotransmitter levels was seen in the rat frontal cortices. It is theorized that animal aggression is linked to levels of biogenic monoamines such as dopamine and serotonin, however the exact role is unclear. | |

| Record name | Beclamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

501-68-8 | |

| Record name | Beclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclamide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beclamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Beclamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Beclamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Beclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beclamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5N0ALI65V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.